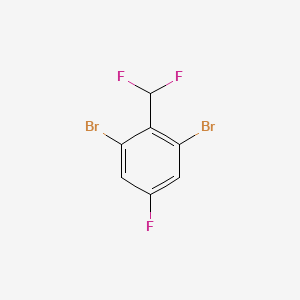

1,3-Dibromo-2-(difluoromethyl)-5-fluorobenzene

Descripción general

Descripción

1,3-Dibromo-2-(difluoromethyl)-5-fluorobenzene is a chemical compound that belongs to the family of benzodifluorides. It is a colorless liquid used in various industrial applications, including as a solvent, a reagent, and a starting material for the synthesis of other chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 1,3-Dibromo-2-(difluoromethyl)-5-fluorobenzene involves several steps. One common method includes the use of 3,5-difluorobromobenzene as a basic raw material. The process involves heating and refluxing the raw materials in a three-necked flask at normal pressure for about 10 hours. The solvent is then distilled at normal pressure, and water is added to the system to continue distillation. The distilled aqueous solution is cooled to room temperature, followed by suction filtration to obtain the product .

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is designed to be cost-effective and environmentally friendly, avoiding the use of hypertoxic substances like potassium cyanide and strong corrosive substances such as sulfuric acid and bromine .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dibromo-2-(difluoromethyl)-5-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: Common reagents used in these reactions include nucleophiles like hydroxylamine hydrochloride.

Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions.

Common Reagents and Conditions

Nucleophiles: Hydroxylamine hydrochloride is commonly used in substitution reactions.

Solvents: Tetrahydrofuran and petroleum ether are often used as solvents in the preparation process.

Major Products Formed

The major products formed from these reactions include various substituted benzodifluorides, which can be further used in different industrial applications .

Aplicaciones Científicas De Investigación

1,3-Dibromo-2-(difluoromethyl)-5-fluorobenzene has several scientific research applications:

Chemistry: It is used as a reagent and starting material for the synthesis of other chemicals.

Biology: It is used in the study of biological pathways and molecular interactions.

Industry: It is used in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1,3-Dibromo-2-(difluoromethyl)-5-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

- 2,6-Dibromo-4-phenoxyphenol

- 2,6-Dichloro-1,4-benzoquinone

- Dibromothymoquinone

Uniqueness

1,3-Dibromo-2-(difluoromethyl)-5-fluorobenzene is unique due to its specific chemical structure, which includes both bromine and fluorine atoms. This unique structure gives it distinct chemical properties and reactivity compared to other similar compounds .

Actividad Biológica

1,3-Dibromo-2-(difluoromethyl)-5-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique arrangement of bromine and fluorine atoms, which significantly influence its reactivity and biological interactions. The presence of multiple halogens often enhances the compound's lipophilicity and affects its binding affinity to various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal metabolic processes. This mechanism is crucial in cancer therapeutics where enzyme inhibition can lead to decreased tumor growth.

- Receptor Modulation : It can interact with various receptors, potentially influencing pathways related to cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that fluorinated aromatic compounds exhibit potent anticancer activities. For example, studies have shown that related compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of fluorine atoms enhances these effects by increasing the compound's metabolic stability and bioavailability.

Antimicrobial Effects

This compound has also been investigated for its antimicrobial properties. The halogenated structure contributes to its efficacy against various bacterial strains. The mechanism involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antiproliferative Activity : A study demonstrated that similar fluorinated compounds exhibit significant antiproliferative effects on cancer cell lines. These compounds were found to induce cell cycle arrest and promote apoptosis through caspase activation .

- Metabolic Studies : Investigations into the metabolism of fluorinated benzothiazoles revealed that these compounds can be metabolized into reactive species that bind covalently to DNA, leading to cytotoxic effects in sensitive cancer cells .

- Enzyme Interaction Studies : Research highlighted the interaction of fluorinated compounds with cytochrome P450 enzymes, which play a critical role in drug metabolism. The binding affinity and subsequent metabolic activation were shown to correlate with enhanced biological activity .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Moderate | Enzyme inhibition, receptor modulation |

| Fluorinated Benzothiazoles | High | High | DNA adduct formation |

| 4-Fluoroaniline | Low | Moderate | Cell membrane disruption |

Propiedades

IUPAC Name |

1,3-dibromo-2-(difluoromethyl)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFUPQYBXULAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.